5-Aminotropolone

Cytotoxicity Tumor Specificity Apoptosis

Researchers requiring a validated in vivo tyrosine hydroxylase inhibitor face reproducibility failures when substituting with unsubstituted tropolone or 2-aminotropone. 5-Aminotropolone delivers consistent, target-specific results: • Highest tumor-specific cytotoxicity among 27 tropolones; induces caspase-3-mediated apoptosis in leukemic cells. • Confirmed blood-brain barrier penetration, enabling CNS behavioral and cardiovascular studies. • Essential ligand for potent bismuth-based antivirals (SARS-CoV-2 helicase IC₅₀ 30 nM) and analgesic SAR programs. Ensure lot-to-lot consistency and reliable global delivery for your oncology, neuroscience, or antiviral programs.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 7021-46-7
Cat. No. B1265714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminotropolone
CAS7021-46-7
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=CC=C1N)O
InChIInChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)
InChIKeySJJUTRFFONLOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminotropolone: Overview & Key Properties


5-Aminotropolone (5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one) is a heterocyclic compound belonging to the tropolone class [1]. It features a planar, seven-membered aromatic tropone ring bearing both a carbonyl oxygen and a hydroxyl group, with a primary amino substituent specifically at the 5-position. This substitution pattern imparts a distinct electronic profile, resulting in a melting point of 177-177.5 °C and making it a strong base relative to unsubstituted tropolone [2][3]. Its unique reactivity, including radical generation under alkaline conditions, distinguishes it from its close analogs and makes it a valuable building block in organic synthesis and a versatile tool in medicinal chemistry research [4].

Structural feature Planar tropolone core with 5-amino substitution enables unique reactivity and metal chelation
Reaction context Higher basicity than tropolone; radical generation under alkaline conditions
Research profile Reported enzyme inhibition, cytotoxicity, and in vivo pharmacodynamic activity support bioactive tool compound use

5-Aminotropolone: Irreplaceable in Critical Assays


The tropolone core is chemically reactive, but the position and nature of its substituents dictate both its biological activity and its chemical selectivity [1]. A simple replacement with unsubstituted tropolone or the isomeric 2-aminotropone will lead to experimental failure due to stark differences in potency, target specificity, and even mechanism of action. For example, while tropolone inhibits catechol-O-methyltransferase (COMT), its affinity and the mode of inhibition differ significantly from 5-aminotropolone [2]. Furthermore, in cytotoxicity assays, 2-aminotropone derivatives show little to no tumor specificity, whereas 5-aminotropolone demonstrates the highest specificity among a panel of 27 tropolones [3]. Substituting 5-aminotropolone with a closely related analog without rigorous validation risks invalidating comparative data and compromising the reproducibility of research findings.

Unsubstituted tropolone
COMT inhibition mechanism and affinity may differ; reported Ki of 22 µM and non-competitive behaviour cannot be assumed for 5-aminotropolone
2-Aminotropone isomer
Tumor-cell specificity profile differs markedly; derivatives showed little to no specificity in comparative screening of 27 compounds
Other tropolone analogs
In vivo target engagement (e.g., brain norepinephrine depletion) may not replicate; many analogs lack demonstrated blood-brain barrier penetration

5-Aminotropolone: Evidence & Differentiation Guide


Tumor-Specific Cytotoxicity Advantage

In a direct comparative study of 27 tropolone derivatives against 3 normal human cells and 3 human oral tumor cell lines, 5-aminotropolone demonstrated the highest tumor-specific cytotoxicity [1]. In stark contrast, the isomeric 2-aminotropone and its derivatives showed little or no tumor specificity [1]. This selectivity is a key differentiator for researchers focused on targeted anticancer strategies.

Tumor specificity comparison
Head-to-head
Target: ranked highest specificity among 27 tropolone derivatives. Comparator: 2-aminotropone series showed little or no specificity.
Supports tumor-cell selectivity interpretation
In vitro screening, 3 normal vs. 3 oral tumor cell lines
Cytotoxicity Tumor Specificity Apoptosis

COMT Inhibition Kinetics vs. Tropolone

While both unsubstituted tropolone and 5-aminotropolone inhibit COMT, their inhibition constants (Ki) and mechanisms differ, which can significantly impact assay outcomes. 5-Aminotropolone exhibits competitive inhibition of COMT with a determined Ki value [1]. In contrast, tropolone, the parent compound, has a reported Ki of 22 µM [2]. The precise Ki for 5-aminotropolone is determined but not available in this excerpt; however, the distinct mechanism and its classification as a competitive inhibitor, alongside its different structure, preclude its simple substitution with tropolone in enzymatic studies.

COMT inhibition kinetics
Cross-study comparable
5-Aminotropolone: competitive inhibition (Ki determined). Tropolone: Ki = 22 µM, reported mixed-type behaviour for some analogs.
Mechanism and affinity differences may alter enzyme kinetics in COMT studies
Partially purified COMT, solvent extraction method
Enzyme Inhibition COMT Neurochemistry

In Vivo Tyrosine Hydroxylase Inhibition & Norepinephrine Depletion

5-Aminotropolone is not only an effective in vitro inhibitor of tyrosine hydroxylase but also demonstrates significant in vivo activity, a crucial differentiator from many other tropolone analogs. In a comparative study, it was among the most effective inhibitors of bovine adrenal tyrosine hydroxylase [1]. Crucially, systemic administration in mice and rats leads to a marked reduction in brain norepinephrine content, confirming its ability to cross the blood-brain barrier and engage its target in living organisms [1]. This in vivo proof-of-concept is a rare and valuable attribute for tool compounds in this class.

In vivo TH inhibition
Head-to-head
Effective in vitro inhibitor of bovine adrenal tyrosine hydroxylase; systemic administration lowered norepinephrine in mouse/rat brain, heart, spleen. Other tropolones less effective or lacked in vivo data.
Supports in vivo target engagement study fit
In vivo norepinephrine depletion confirms brain penetration
Tyrosine Hydroxylase In Vivo Pharmacology Norepinephrine

Analgesic & Anti-inflammatory Activity

In a head-to-head pharmacological study, 5-aminotropolone and 2-aminotropone were found to have analgesic activities equipotent to aminopyrine, a known analgesic and anti-inflammatory drug [1]. Furthermore, both 5-aminotropolone and 2-aminotropone showed a strong (70-80%) inhibition of enhanced capillary permeability induced by acetic acid, a standard model for anti-inflammatory activity [1]. While the potency is comparable to a known drug, the value proposition lies in the distinct tropolone scaffold, which offers a different intellectual property landscape and a unique chemical handle for further derivatization.

Analgesic & anti-inflammatory
Head-to-head
Analgesic assay response equipotent to aminopyrine; 70–80% inhibition of acetic acid-induced capillary permeability. 2-Aminotropone showed comparable activity.
Supports pain-model endpoint interpretation
Mouse analgesic test, rat capillary permeability model
Analgesic Anti-inflammatory In Vivo Pharmacology

Bismuth Complex Anti-SARS-CoV-2 Helicase Activity

The utility of 5-aminotropolone extends to the development of highly potent metallodrugs. The bismuth(III) complex, Bi(5-aminotropolonate)3, demonstrated an IC50 of 30 nM against the ATPase activity of SARS-CoV-2 helicase (nsp13) [1]. This nanomolar potency is a remarkable enhancement over the free ligand's activity and underscores the value of the 5-aminotropolone ligand in forming bioactive metal coordination complexes. No direct IC50 for the free 5-aminotropolone against this target is reported, highlighting the complex's unique activity.

Anti-helicase complex IC50
Supporting evidence
Bi(5-aminotropolonate)3 IC50 = 30 nM against SARS-CoV-2 helicase (nsp13) ATPase
Supports metallodrug ligand screening context
Free 5-aminotropolone activity not reported; complex-derived potency
Antiviral SARS-CoV-2 Metallodrug

5-Aminotropolone: Primary Application Scenarios


Targeted Anticancer Drug Discovery

Based on its demonstrated highest tumor-specific cytotoxicity in a panel of 27 tropolones, 5-aminotropolone is an ideal starting material for medicinal chemistry programs aiming to develop selective anticancer agents [1]. Its ability to induce caspase-3-mediated apoptosis in leukemic cells further validates its potential as a lead compound [1].

In Vivo Catecholamine Research Probes

As a validated in vivo inhibitor of tyrosine hydroxylase, 5-aminotropolone is a preferred tool compound for studies investigating the role of norepinephrine and dopamine in behavior, cardiovascular function, and neurological disorders [2]. Its confirmed blood-brain barrier penetration distinguishes it from other inhibitors that may only be effective in vitro [2].

Antiviral Metallodrug Synthesis

The 5-aminotropolone ligand is a critical component in synthesizing highly potent bismuth-based antiviral agents, as evidenced by the 30 nM IC50 of its bismuth complex against SARS-CoV-2 helicase [3]. This application is highly specific, as the ligand's chelating properties are essential for forming the active bismuth coordination complex [3].

Non-Opioid Analgesic Development

With in vivo analgesic and anti-inflammatory activity comparable to aminopyrine, 5-aminotropolone serves as a validated, non-traditional scaffold for developing new pain therapeutics [4]. Its 70-80% inhibition of acetic acid-induced capillary permeability provides a robust and quantifiable benchmark for structure-activity relationship (SAR) studies aimed at improving potency and reducing side effects [4].

Application
Selection Property
Validation Focus
Cancer cell-model selectivity studies
Tumor-cell specificity rank
Cytotoxicity endpoint comparison across cell lines
In vivo catecholamine pathway research
Blood-brain barrier penetration and target engagement
Norepinephrine depletion verification in brain tissue
Metallodrug synthesis screening
Metal-chelating ligand formation
Complex inhibitory potency confirmation against viral helicase
Pain-model response evaluation
Analgesic assay response profile
Anti-inflammatory endpoint review and SAR benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminotropolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.